2-Bromo-5-fluoro-4-methylbenzenesulfonamide

Description

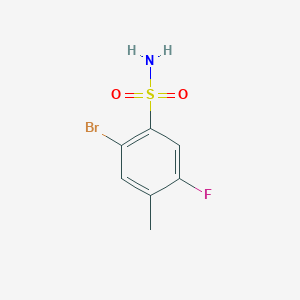

2-Bromo-5-fluoro-4-methylbenzenesulfonamide is a substituted benzenesulfonamide derivative characterized by a bromine atom at position 2, a fluorine atom at position 5, and a methyl group at position 4 on the aromatic ring. The sulfonamide functional group (–SO₂NH₂) is a critical pharmacophore in medicinal chemistry, often associated with enzyme inhibition and biological activity . The bromine and fluorine substituents enhance electrophilic reactivity and metabolic stability, respectively, while the methyl group contributes to steric effects and lipophilicity .

Properties

Molecular Formula |

C7H7BrFNO2S |

|---|---|

Molecular Weight |

268.11 g/mol |

IUPAC Name |

2-bromo-5-fluoro-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C7H7BrFNO2S/c1-4-2-5(8)7(3-6(4)9)13(10,11)12/h2-3H,1H3,(H2,10,11,12) |

InChI Key |

DXPSIKQSJNFNLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1F)S(=O)(=O)N)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Bromo-5-fluoro-4-methylbenzenesulfonamide typically involves the bromination and fluorination of 4-methylbenzenesulfonamide. The reaction conditions often include the use of bromine and fluorine reagents under controlled temperatures and pressures . Industrial production methods may involve large-scale synthesis using similar reagents and conditions, but with optimized processes for higher yields and purity .

Chemical Reactions Analysis

2-Bromo-5-fluoro-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Bromo-5-fluoro-4-methylbenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of biological pathways and interactions.

Medicine: The compound is used in the development of pharmaceuticals and therapeutic agents.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Group Comparison

*Hypothetical data inferred from analogous compounds.

Functional Group Impact

- Sulfonamide vs. Carboxylic Acid : Sulfonamides exhibit greater chemical stability under acidic/basic conditions compared to carboxylic acids, which are prone to decarboxylation . The –SO₂NH₂ group also enhances hydrogen-bonding capacity, improving solubility in polar solvents like DMSO or water .

- Bromine vs. Fluorine : Bromine’s electron-withdrawing effect directs electrophilic substitution to meta/para positions, while fluorine’s inductive effect increases aromatic ring stability .

Substituent Position Effects

- This contrasts with 5-bromo-2-fluoro-4-methylbenzoic acid, where the methyl group at position 4 stabilizes the carboxylate anion .

- Halogen Placement : Bromine at position 2 (ortho to sulfonamide) may sterically hinder interactions with biological targets, whereas fluorine at position 5 (meta to sulfonamide) optimizes electronic effects without steric interference .

Table 2: Physicochemical and Crystallographic Data

Biological Activity

2-Bromo-5-fluoro-4-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound's structure, characterized by the presence of bromine and fluorine atoms, enhances its reactivity and interaction with biological macromolecules, making it a subject of significant research interest.

The compound features a sulfonamide group, which is known to interact with various enzymes, particularly those involved in folate synthesis in bacteria. The mechanism of action primarily involves competitive inhibition of enzymes such as carbonic anhydrase and dihydropteroate synthetase, disrupting vital metabolic pathways necessary for bacterial growth and reproduction .

Key Mechanisms:

- Enzyme Inhibition : The sulfonamide moiety can form hydrogen bonds with amino acids at the active sites of enzymes.

- Binding Affinity : The bromine and fluorine substituents enhance the compound's binding affinity and selectivity towards specific molecular targets.

Biological Activity

Research indicates that this compound exhibits notable antimicrobial and anticancer properties.

Antimicrobial Activity

In various studies, this compound has shown effectiveness against several bacterial strains. For instance:

- Staphylococcus aureus : Growth inhibition zones were measured, indicating significant antibacterial activity.

- Enterococcus faecium : This strain demonstrated susceptibility with inhibition zones reaching up to 17 mm .

The Minimum Inhibitory Concentration (MIC) values for different bacterial strains are summarized in the following table:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Enterococcus faecium | 62.5 |

| Bacillus subtilis | 100 |

| Escherichia coli | 75 |

Anticancer Activity

The compound's potential as an anticancer agent is under investigation, with preliminary results suggesting that it may inhibit cancer cell proliferation through similar mechanisms of enzyme inhibition. Studies have indicated that it can interfere with pathways essential for tumor growth, although further research is necessary to elucidate its full therapeutic potential.

Case Studies

- Antibiofilm Activity : In a study evaluating antibiofilm properties, this compound exhibited significant activity against biofilms formed by Enterococcus faecium, with Minimum Biofilm Inhibitory Concentration (MBIC) values recorded at 1.95 µg/mL. This suggests a promising application in preventing biofilm-related infections .

- Comparative Studies : When compared to other sulfonamide derivatives, this compound showed superior antimicrobial effects due to the presence of halogen substituents which enhance its reactivity and biological activity profile .

Research Findings

Recent findings highlight the compound's dual role as both an antimicrobial and anticancer agent. Its structural characteristics facilitate interactions with biological targets, leading to effective inhibition of critical enzymatic activities. The ongoing exploration into its pharmacological applications continues to reveal its potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.